molecular formula C25H31N3 B1674803 Leucocrystal Violet CAS No. 603-48-5

Leucocrystal Violet

Cat. No.: B1674803
CAS No.: 603-48-5
M. Wt: 373.5 g/mol
InChI Key: OAZWDJGLIYNYMU-UHFFFAOYSA-N
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Description

Leucocrystal Violet, also known as the reduced form of Crystal Violet, is a colorless compound that is widely used in forensic science for the enhancement of latent bloodstains. It is a derivative of the triphenylmethane dye family and is known for its ability to produce a vivid violet color upon oxidation. This compound is particularly useful in forensic investigations due to its high sensitivity and specificity for bloodstains.

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucocrystal Violet is typically synthesized through the reduction of Crystal Violet. The process involves the use of reducing agents such as sodium dithionite or zinc dust in an acidic medium. The reaction is carried out under controlled conditions to ensure complete reduction of the dye to its leuco form.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where Crystal Violet is reduced using hydrogen peroxide in the presence of a catalyst. The reaction mixture is then purified through filtration and crystallization to obtain the pure compound. The industrial process is designed to be efficient and cost-effective, ensuring high yields of the product.

Chemical Reactions Analysis

Types of Reactions: Leucocrystal Violet undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The most notable reaction is its oxidation to Crystal Violet, which occurs in the presence of oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

    Reduction: Sodium dithionite or zinc dust is used as the reducing agent in an acidic medium to convert Crystal Violet to this compound.

    Substitution: Various nucleophiles can react with this compound under specific conditions to form substituted derivatives.

Major Products:

    Oxidation: The major product of the oxidation reaction is Crystal Violet, which exhibits a vivid violet color.

    Reduction: The reduction of Crystal Violet yields this compound, which is colorless.

    Substitution: Substituted derivatives of this compound can be formed depending on the nucleophile used in the reaction.

Scientific Research Applications

Forensic Science Applications

1. Enhancement of Bloodstains:
Leucocrystal Violet is primarily utilized in forensic science for the detection and enhancement of latent bloodstains. When applied to surfaces, LCV reacts with the heme group in blood, producing a deep violet color that enhances visibility for photographic documentation. This application is particularly valuable on porous and non-porous surfaces where bloodstains may not be easily visible .

2. Comparison with Other Enhancers:
A study compared LCV with other reagents like fluorescein and luminol for enhancing footwear impressions made in blood. The results indicated that while LCV was effective on light-colored surfaces, luminol provided better results on dark fabrics . This highlights LCV's specificity and effectiveness in certain scenarios.

3. Reactivity with Household Cleaners:
Research has shown that LCV can still react positively with blood even after being "cleaned" with various household products. This study tested 33 different cleaners and found that a small percentage produced false positives, indicating that LCV remains a reliable tool for detecting blood even after attempts to clean it up .

Environmental Applications

1. Wastewater Treatment:
this compound has been investigated for its potential in removing contaminants from wastewater. A novel biochar composite was developed to adsorb crystal violet from aqueous solutions, demonstrating significant efficiency in treating industrial wastewater contaminated with this dye . The study highlighted the mechanisms of adsorption, including electrostatic attraction and hydrogen bonding.

Biomedical Research Applications

1. Dosimetry:
LCV is used in micelle gel dosimeters for radiation dose measurement. Research indicates that LCV-based gels exhibit dose-rate dependence, which can be optimized for improved sensitivity in clinical dosimetry applications. These gels are particularly useful in radiotherapy settings where precise dose measurements are critical .

2. Aptamer Development:
In a novel approach, researchers have developed DNA aptamers that bind specifically to crystal violet, enhancing its potential as a fluorescent probe for biosensing applications. This method utilizes the light-up properties of the dye to create sensitive detection systems for various biological targets .

Summary of Findings

The diverse applications of this compound demonstrate its versatility across multiple scientific disciplines:

Application AreaSpecific Use CaseKey Findings
Forensic ScienceBloodstain enhancementEffective on various substrates; reacts positively post-cleaning
Environmental ScienceWastewater treatmentHigh adsorption efficiency using biochar composites
Biomedical ResearchRadiation dosimetryDose-rate dependent sensitivity; optimized formulations available
Biomedical ResearchAptamer developmentNovel fluorescent probes developed for biosensing

Mechanism of Action

The mechanism of action of Leucocrystal Violet involves its oxidation to Crystal Violet in the presence of an oxidizing agent. The oxidized form, Crystal Violet, binds to proteins and other cellular components, producing a vivid violet color. This reaction is particularly useful in forensic science for the visualization of latent bloodstains.

Molecular Targets and Pathways:

    Hemoglobin: this compound reacts with hemoglobin in blood, leading to the oxidation of the compound and the formation of Crystal Violet.

    Cellular Proteins: Crystal Violet binds to cellular proteins, disrupting their structure and function, which is the basis for its antimicrobial properties.

Comparison with Similar Compounds

    Crystal Violet: The oxidized form of Leucocrystal Violet, known for its vivid violet color and antimicrobial properties.

    Leucomalachite Green: Another leuco dye that is used in forensic science for the detection of bloodstains. It is similar to this compound but produces a green color upon oxidation.

    Phenolphthalein: A pH indicator that is colorless in acidic conditions and turns pink in alkaline conditions. It is used in various analytical techniques and forensic applications.

Uniqueness: this compound is unique in its high sensitivity and specificity for bloodstains, making it an invaluable tool in forensic investigations. Its ability to produce a vivid violet color upon oxidation sets it apart from other leuco dyes, which may produce different colors.

Biological Activity

Leucocrystal Violet (LCV) is a reduced form of the triphenylmethane dye Crystal Violet, primarily recognized for its applications in forensic science as a reagent for detecting bloodstains. This article explores the biological activity of LCV, focusing on its chemical properties, mechanisms of action, applications in forensic science, and relevant research findings.

This compound is a colorless compound that becomes intensely purple upon oxidation. The oxidation process occurs when LCV interacts with hemoglobin in blood, facilitated by hydrogen peroxide. This reaction is catalytic; hemoglobin is oxidized while LCV is reduced to its colored form. The overall reaction can be summarized as follows:

Hemoglobin+H2O2LCVOxidized Hemoglobin+Crystal Violet\text{Hemoglobin}+\text{H}_2\text{O}_2\xrightarrow{\text{LCV}}\text{Oxidized Hemoglobin}+\text{Crystal Violet}

This property makes LCV particularly useful for enhancing the visibility of latent bloodstains on various surfaces, which is crucial in crime scene investigations.

Applications in Forensic Science

Enhancement of Bloodstains
LCV is widely used in forensic laboratories to visualize bloodstains that are not easily detectable. The dye's ability to produce a deep violet color upon reaction with blood enhances contrast for photographic documentation. Its application has been proven effective on both porous and non-porous surfaces, making it versatile for crime scene analysis .

Comparison with Other Reagents
Unlike luminol, which requires complete darkness to visualize reactions, LCV can be used in ambient light conditions, allowing for immediate documentation of evidence. This characteristic significantly improves the efficiency of crime scene investigations .

Case Studies and Experimental Results

  • Reactivity with Household Cleaners
    A study investigated the reactivity of LCV with various household cleaning products to determine if they could interfere with blood detection. The study involved 33 different cleansers applied to five substrates (linoleum, porcelain tile, etc.) contaminated with defibrinated sheep's blood. Results indicated that while some cleaners produced false positives, a significant percentage did not affect LCV's ability to detect blood .
    Cleaner TypeFalse Positive DurationEffective Detection Rate
    Great Value All Purpose30 minutes81.36%
    Clorox Bleach60 minutes81.36%
    Other CleanersNo effect18.64%
  • Safety and Efficacy
    LCV has been noted for its relatively safe profile compared to other reagents used in forensic science. It does not pose significant health risks when handled appropriately and can be applied quickly to enhance evidence without extensive preparation .
  • Fluorescence Properties
    Research has shown that LCV exhibits fluorescence under specific conditions after oxidation, which can be utilized to enhance visualization further during forensic examinations .

Properties

IUPAC Name

4-[bis[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
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InChI

InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OAZWDJGLIYNYMU-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
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Molecular Formula

C25H31N3
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DSSTOX Substance ID

DTXSID3060530
Record name Leucogentian violet
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Molecular Weight

373.5 g/mol
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Physical Description

White to very pale lavender powder; [IARC]
Record name Leucogentian violet
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CAS No.

603-48-5
Record name Leucocrystal Violet
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Record name Benzenamine, 4,4',4''-methylidynetris[N,N-dimethyl-
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Record name N,N,N',N',N'',N''-hexamethyl-4,4',4''-methylidynetrianiline
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Synthesis routes and methods

Procedure details

A mixture consisting of 44.76 g (0.3 mole) of the 4-dimethylaminobenzaldehyde thus obtained, 76.3 g (0.63 mole) of dimethylaniline and 247 g of a 20% aqueous HCl solution was condensed by stirring it at 100° C. for 8 hours to obtain 106.4 g of tris(4-dimethylaminophenyl)methane.
Quantity
44.76 g
Type
reactant
Reaction Step One
Quantity
76.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucocrystal Violet
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